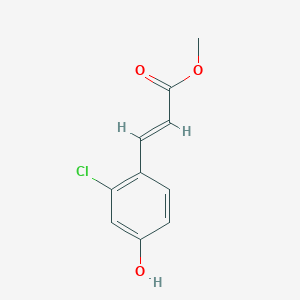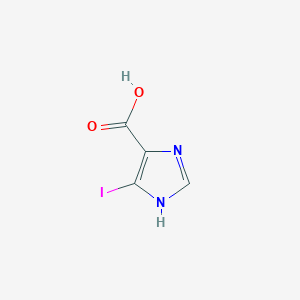
5-iodo-1H-imidazole-4-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-1H-imidazole-4-carboxylic acid is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms Imidazole and its derivatives are known for their broad range of chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1H-imidazole-4-carboxylic acid typically involves the iodination of 1H-imidazole-4-carboxylic acid. One common method is the electrophilic substitution reaction where iodine is introduced to the imidazole ring. The reaction conditions often include the use of iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) in an acidic medium.
Industrial Production Methods
Industrial production of 5-iodo-1H-imidazole-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality compounds suitable for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the imidazole ring or the carboxylic acid group undergoes oxidation or reduction.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)2) and phosphine ligands in the presence of bases such as potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-1H-imidazole-4-carboxylic acid, while coupling reactions can produce various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Iodo-1H-imidazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of functional materials, including catalysts and dyes for solar cells.
Wirkmechanismus
The mechanism of action of 5-iodo-1H-imidazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atom and carboxylic acid group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, leading to the formation of active metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Imidazole-4-carboxylic acid: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
5-Bromo-1H-imidazole-4-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
5-Chloro-1H-imidazole-4-carboxylic acid:
Uniqueness
The presence of the iodine atom in 5-iodo-1H-imidazole-4-carboxylic acid imparts unique properties, such as increased molecular weight and the ability to participate in specific halogen bonding interactions. These characteristics make it distinct from other halogenated imidazole derivatives and valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C4H3IN2O2 |
|---|---|
Molekulargewicht |
237.98 g/mol |
IUPAC-Name |
5-iodo-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C4H3IN2O2/c5-3-2(4(8)9)6-1-7-3/h1H,(H,6,7)(H,8,9) |
InChI-Schlüssel |
RBBNNWXODBWDLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(N1)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


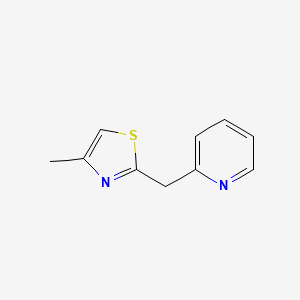




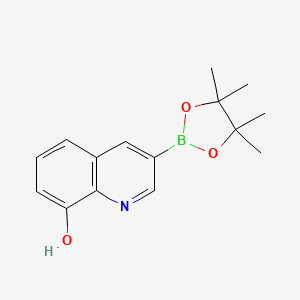
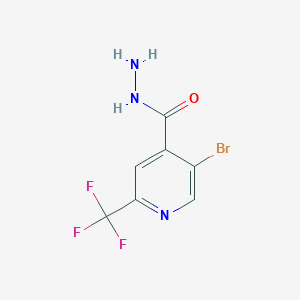
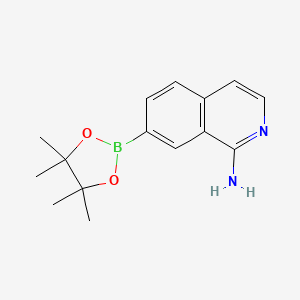
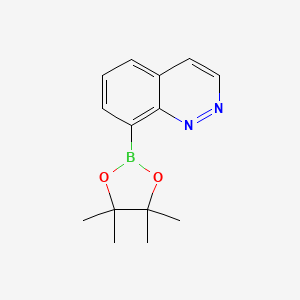
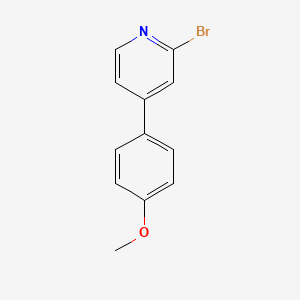
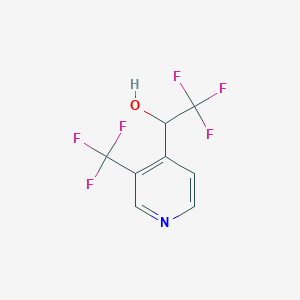

![Lithium thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B15248248.png)
